molecular formula C21H22Cl2N3O3PS B3042858 O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate CAS No. 680214-83-9

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate

Cat. No.: B3042858
CAS No.: 680214-83-9
M. Wt: 498.4 g/mol
InChI Key: JQKHXGCOBSHDBH-UHFFFAOYSA-N
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Description

This compound is an organophosphorothioate derivative characterized by a pyrimidinyl core substituted with a 3,4-dichlorobenzyl group at position 5, a methyl group at position 6, and a pyridin-2-yl group at position 2. The O,O-diethyl phosphorothioate moiety is esterified to the pyrimidine ring at position 3.

Properties

IUPAC Name

[5-[(3,4-dichlorophenyl)methyl]-6-methyl-2-pyridin-2-ylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N3O3PS/c1-4-27-30(31,28-5-2)29-21-16(12-15-9-10-17(22)18(23)13-15)14(3)25-20(26-21)19-8-6-7-11-24-19/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHXGCOBSHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1CC2=CC(=C(C=C2)Cl)Cl)C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N3O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112663
Record name O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680214-83-9
Record name O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680214-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring, followed by the introduction of the dichlorobenzyl, methyl, and pyridinyl groups. The final step involves the esterification with diethyl phosphothioate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphothioate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphothioate group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Coumafos (3-Chloro-4-Methyl-7-Coumarinyl Diethyl Phosphorothioate)

  • Structure: Coumafos features a coumarin backbone (a benzopyranone system) substituted with a 3-chloro-4-methyl group and an O,O-diethyl phosphorothioate ester at position 7 .
  • Key Differences :
    • Aromatic System : Coumafos utilizes a coumarin ring, whereas the target compound employs a pyrimidine-pyridine hybrid system.
    • Substituents : The dichlorobenzyl and pyridinyl groups in the target compound introduce greater steric bulk and electron-withdrawing effects compared to Coumafos’s chloro-methyl substituents.
  • Functional Implications: Coumafos is a well-documented insecticide and acaricide, with its coumarin moiety facilitating binding to AChE.

Diazinon (O,O-Diethyl O-(6-Methyl-2-(1-Methylethyl)-4-Pyrimidinyl) Phosphorothioate)

  • Structure: Diazinon shares the O,O-diethyl phosphorothioate group but has a simpler pyrimidine ring substituted with a 6-methyl and 2-isopropyl group .
  • Key Differences: Substituents: The target compound replaces Diazinon’s isopropyl group with a dichlorobenzyl and pyridinyl moiety, significantly altering lipophilicity and steric effects.
  • Functional Implications: Diazinon’s isopropyl group contributes to volatility and environmental degradation. The dichlorobenzyl group in the target compound likely increases persistence in biological systems but raises concerns about bioaccumulation .

Quinalphos (O,O-Diethyl O-2-Quinoxalinyl Phosphorothioate)

  • Structure: Quinalphos incorporates a quinoxaline ring (a fused benzene-pyrazine system) linked to the phosphorothioate group .
  • Functional Implications: Quinoxaline’s electron-deficient nature may enhance reactivity toward nucleophilic serine residues in AChE. The target compound’s pyridinyl group could similarly stabilize transition states during enzyme inhibition .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-Oxadiazole-2(3H)-Thione Derivatives

  • Structure : These derivatives (e.g., compound 3 in ) feature a pyrimidinylthio group attached to an oxadiazole-thione scaffold .
  • Key Differences: Core Functional Groups: The target compound’s phosphorothioate ester contrasts with the oxadiazole-thione and acetophenone derivatives in this class.
  • Functional Implications: Oxadiazole-thiones are associated with diverse bioactivities (e.g., antimicrobial, antiviral). The phosphorothioate group in the target compound shifts the mechanism toward AChE inhibition, typical of organophosphates .

Biological Activity

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pest control and its effects on cholinesterase inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H22ClN3O4PS
  • Molecular Weight : 403.88 g/mol
  • CAS Number : 1235865-77-6

The biological activity of this compound is primarily linked to its role as an organophosphate, which functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of muscles, glands, and the central nervous system.

Key Mechanisms:

  • Cholinesterase Inhibition : A major mechanism through which this compound exerts its biological effects is by inhibiting AChE, leading to increased levels of acetylcholine.
  • Metabolism and Biotransformation : Studies indicate that the compound undergoes metabolic transformations that may produce various metabolites, some of which may retain biological activity.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity in various animal models. For instance:

  • Acute Toxicity : In studies involving rats, doses as high as 1450 mg/kg led to observable symptoms such as incontinence and salivation within hours post-administration. Recovery times varied significantly among different tissues.
  • Chronic Exposure Effects : Chronic exposure studies have shown persistent cholinesterase inhibition, with recovery rates differing across brain and plasma levels.
Study TypeDosage (mg/kg)Observed EffectsRecovery Time
Acute Toxicity1450Incontinence, salivation72 hours (partial)
Chronic ExposureVariesPersistent cholinesterase inhibitionVaries by tissue

Case Studies

Several case studies have highlighted the compound's efficacy in pest control:

  • Agricultural Applications : The compound has been tested against various insect pests in agricultural settings, demonstrating effective control over populations while also raising concerns regarding non-target species toxicity.
  • Environmental Impact Assessments : Studies assessing the environmental impact have shown that the compound can persist in soil and water systems, potentially affecting local ecosystems.

Research Findings

Recent research has focused on the synthesis and evaluation of similar compounds within the same chemical class. For example:

  • Synthesis Studies : Compounds with similar pyrimidine and pyridine structures have been synthesized and evaluated for their biological activity against cancer cell lines.
  • Comparative Studies : Comparative studies have shown that modifications in the chemical structure can significantly alter the potency and selectivity of these compounds for cholinesterase inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate
Reactant of Route 2
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate

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